7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Descripción
This compound is a structurally complex molecule featuring a quinolin-2-one core substituted with a benzothiophene-containing piperazine moiety and an additional oxybutyl-linked quinolinone group. The benzothiophene and piperazine components are critical for receptor binding, while the quinolinone moieties may enhance metabolic stability and solubility .
Propiedades
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-24-4-2-18-42-35-27-31(13-9-29(35)11-15-38(42)44)46-23-3-1-17-40-19-21-41(22-20-40)34-6-5-7-36-32(34)16-25-47-36/h5-16,25-27H,1-4,17-24H2,(H,39,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMZGKYPXIZKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3CCCCOC4=CC5=C(C=C4)C=CC(=O)N5)C6=C7C=CSC7=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1,2-dihydroquinolin-2-one, also known as Brexpiprazole (CAS Number: 913611-97-9), is a novel atypical antipsychotic medication that has garnered attention for its potential therapeutic applications in the treatment of various mental health disorders. This compound exhibits a unique pharmacological profile, acting primarily as a partial agonist at serotonin (5-HT) and dopamine (D2) receptors.
Chemical Structure and Properties
The molecular formula of Brexpiprazole is , with a molecular weight of approximately 433.57 g/mol. The compound's structure incorporates a benzothiophene moiety, which contributes to its biological activity and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.57 g/mol |
| CAS Number | 913611-97-9 |
| Synonyms | Brexpiprazole, OPC-34712 |
Brexpiprazole functions as a partial agonist at the D2 dopamine receptor and the 5-HT_1A serotonin receptor while acting as an antagonist at the 5-HT_2A receptor. This dual action is believed to contribute to its efficacy in managing symptoms of schizophrenia and major depressive disorder.
Key Mechanisms:
- Dopamine Receptor Modulation : As a partial agonist at D2 receptors, it may help stabilize dopaminergic activity, potentially alleviating psychotic symptoms without the side effects commonly associated with full agonists.
- Serotonin Receptor Interaction : By modulating serotonin receptors, Brexpiprazole may enhance mood and reduce anxiety, making it beneficial for patients with depressive symptoms.
Clinical Efficacy
Brexpiprazole has been evaluated in several clinical trials for its effectiveness in treating schizophrenia and as an adjunctive treatment for major depressive disorder.
Clinical Studies:
- Schizophrenia Treatment : A pivotal study demonstrated that Brexpiprazole significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating improvement in both positive and negative symptoms of schizophrenia.
- Adjunctive Therapy in Major Depression : In another trial, patients receiving Brexpiprazole alongside an antidepressant showed greater improvement in depression scores than those receiving the antidepressant alone.
Safety and Tolerability
Brexpiprazole is generally well-tolerated. Common side effects reported include:
- Weight gain
- Akathisia
- Somnolence
- Fatigue
The risk of extrapyramidal symptoms (EPS) appears to be lower compared to other antipsychotics, making it a favorable option for many patients.
Case Studies
Several case studies have highlighted the effectiveness of Brexpiprazole in real-world clinical settings:
- Case Study 1 : A 34-year-old male with treatment-resistant schizophrenia experienced significant symptom reduction after switching to Brexpiprazole from another antipsychotic that caused intolerable side effects.
- Case Study 2 : A 45-year-old female with major depressive disorder reported improved mood and reduced anxiety levels after starting Brexpiprazole as an adjunct treatment.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key structural motifs with several therapeutic agents:
Key Structural Differences :
- Quinolinone vs. Tetrahydroquinolinone: The target compound’s fully aromatic quinolin-2-one core (vs. aripiprazole’s tetrahydroquinolinone) may enhance rigidity and receptor binding affinity .
- Linker Length : Both compounds use butoxy linkers, but the target molecule includes an additional oxybutyl chain, which may influence solubility and pharmacokinetics .
Pharmacological Activity
- Receptor Binding :
- Metabolic Stability: The fully oxidized quinolin-2-one core (vs. aripiprazole’s tetrahydroquinolinone) likely improves resistance to hepatic oxidation, as seen in brexpiprazole .
Physicochemical Properties
- LogP : Estimated logP ~3.5 (higher than brexpiprazole’s 2.8 due to the additional hydrophobic benzothiophene group) .
Métodos De Preparación
Preparation of Key Intermediates
- 7-Hydroxyquinolin-2(1H)-one (Formula-3) is prepared by oxidizing 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Formula-2) using suitable oxidizing agents in appropriate solvents.
- 7-(4-(piperazin-1-yl)butoxy)quinolin-2(1H)-one (Formula-7) or its salts are synthesized as intermediates by nucleophilic substitution reactions involving piperazine derivatives and butoxy linkers.
- The benzothiophenyl-piperazine fragment is introduced via palladium-catalyzed coupling reactions, often in the presence of bases such as organic, inorganic, or organolithium bases.
Coupling and Final Assembly
- The compound of interest (Formula-1) is obtained by coupling the quinolinone intermediates with the benzothiophene-piperazine moiety through butoxy linkers.
- Reactions are typically carried out in polar aprotic or alcoholic solvents, under controlled temperatures ranging from ambient to reflux conditions.
- Palladium catalysts with tertiary phosphine ligands or carbene complexes facilitate coupling efficiency.
Purification and Crystallization
- Purification involves dissolving the crude product in solvents such as methanol, ethanol, or mixtures thereof, followed by controlled crystallization.
- Crystalline polymorphs (Form I, II, III) are obtained by varying solvent systems and temperature profiles during crystallization.
- Polymorphs are characterized by their powder X-ray diffraction (PXRD) patterns, ensuring reproducibility and stability.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Temperature Range | Solvents | Notes |
|---|---|---|---|---|
| Oxidation of Formula-2 to 3 | Suitable oxidizing agent (e.g., MnO2, PCC) | Ambient to reflux | Polar aprotic solvents | Provides 7-hydroxyquinolin-2(1H)-one intermediate |
| Coupling with piperazine | Pd catalyst + tertiary phosphine or carbene complex | 25°C to reflux | Alcohols (methanol, ethanol) | Base: organic/inorganic/organolithium bases |
| Alkylation with butyl linker | Alkali metal halides (NaCl, KBr, CsI) as additives | 25°C to 100°C | Aprotic or alcoholic solvents | Enhances nucleophilic substitution efficiency |
| Final purification | Recrystallization in alcohol solvents | 30°C to reflux | Methanol, ethanol, propanol | Yields crystalline forms free of impurities |
Polymorph Preparation and Characterization
- Form I : Obtained by recrystallization in methanol at 30°C to reflux, characterized by PXRD peaks at specific 2-theta angles (e.g., 5.8°, 10.8°, 11.6°).
- Form II : Novel polymorph prepared under modified solvent and temperature conditions, with distinctive PXRD peaks (e.g., 5.8°, 16.1°, 22.7°).
- Form III : Another polymorph with unique PXRD signature (e.g., 8.3°, 19.5°, 26.4°), prepared by adjusting crystallization parameters.
These polymorphs differ in stability and physical properties, which are critical for pharmaceutical formulation.
Summary Table of Preparation Aspects
| Aspect | Description |
|---|---|
| Starting materials | Commercially available quinolinone and piperazine derivatives |
| Key reactions | Oxidation, palladium-catalyzed coupling, nucleophilic substitution |
| Catalysts and bases | Pd-phosphine complexes, organic/inorganic bases |
| Solvents | Alcohols (methanol, ethanol, propanol), polar aprotic solvents |
| Temperature ranges | 25°C to reflux (approx. 100°C) |
| Purification methods | Recrystallization, solvent washing |
| Polymorph forms | Form I, Form II, Form III with distinct PXRD patterns |
| Advantages | Simple, safe, ecofriendly, commercially viable, reproducible polymorphs |
Research Findings and Industrial Relevance
- The described processes enable scalable production with high purity and yield.
- Control over polymorphic forms ensures consistent drug performance and stability.
- The use of palladium catalysis and appropriate bases improves reaction efficiency and selectivity.
- The methods align with green chemistry principles by employing safer solvents and milder conditions.
Q & A
Q. What synthetic strategies are recommended for constructing the piperazine and benzothiophene moieties in this compound?
- Methodological Answer: The synthesis of piperazine derivatives often involves nucleophilic substitution or palladium-catalyzed coupling reactions. For benzothiophene moieties, cyclization of thiophenol derivatives with appropriate carbonyl precursors is typical. Palladium-catalyzed reductive cyclization of nitroarenes (e.g., using formic acid derivatives as CO surrogates) can optimize yield and reduce by-products . Piperazine-aryl linkages may require Buchwald-Hartwig amination or SNAr reactions under controlled pH and temperature.
Q. Which analytical techniques are suitable for characterizing this compound’s purity and structure?
- Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for baseline separation of impurities .
- NMR: ¹H/¹³C NMR confirms substituent positions, particularly for benzothiophene and quinoline protons.
- Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
Q. How can researchers confirm the molecular structure post-synthesis?
Q. What in vitro models are used to assess target engagement (e.g., receptor binding)?
- Methodological Answer: Use radioligand displacement assays (e.g., ³H-labeled analogs) for receptor affinity studies. For kinase targets, employ fluorescence polarization assays with ATP-competitive probes. Structural analogs with piperazine-quinoline scaffolds have shown serotonin receptor modulation, suggesting similar screening frameworks .
Advanced Research Questions
Q. How can low aqueous solubility be addressed during pharmacological assays?
- Methodological Answer:
- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers.
- Surfactants: Polysorbate-80 (0.01–0.1%) improves dispersion without cytotoxicity.
- Pro-drug approach: Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer:
- Chromatographic purification: Preparative HPLC with a phenyl-hexyl column and gradient elution (acetonitrile/ammonium formate) isolates major impurities (e.g., N-oxides, dehalogenated by-products) .
- Reaction optimization: Control stoichiometry of piperazine coupling (1.2–1.5 eq) and monitor reaction progress via LC-MS to minimize over-alkylation .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer:
- Forced degradation: Expose the compound to 0.1 M HCl/NaOH (25°C, 24 hr) and 40–60°C/75% RH (2 weeks). Monitor degradation products via UPLC-PDA.
- Kinetic modeling: Use Arrhenius plots to predict shelf-life under accelerated conditions .
Q. How to resolve discrepancies in biological activity data across assays?
- Methodological Answer:
- Purity verification: Reanalyze batches for trace impurities (e.g., residual palladium from catalysis) using ICP-MS.
- Assay conditions: Standardize cell culture media (e.g., FBS lot consistency) and validate target protein expression levels via Western blot .
Q. What computational methods predict metabolite formation and toxicity?
- Methodological Answer:
- In silico tools: Use Schrödinger’s MetaSite for cytochrome P450 metabolism prediction.
- Toxicity profiling: Leverage DSSTox databases for structural alerts (e.g., genotoxicity of benzothiophene derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
